![molecular formula C27H30N4O3 B2379081 N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326806-82-9](/img/no-structure.png)

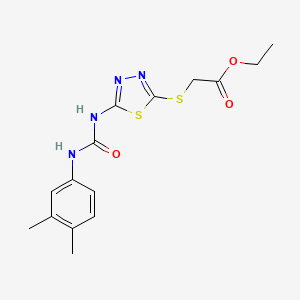

N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

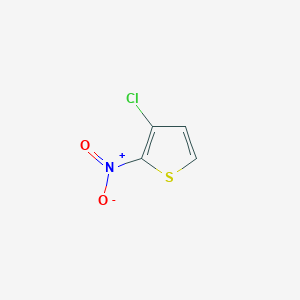

The compound “N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques like X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Scientific Research Applications

Medicinal Chemistry and Drug Development

Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Compound 1, with its unique structure, may serve as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for specific therapeutic purposes.

Anticancer Potential

Heterocycles based on the 1,2,3-triazole moiety have demonstrated anticancer activities . Compound 1’s structure suggests potential interactions with cancer-related pathways. Researchers can investigate its effects on cell proliferation, apoptosis, and metastasis. Additionally, its metabolic stability and toxicity profile should be explored.

Antiviral Properties

1,2,3-Triazoles have been associated with antiviral effects . Compound 1 might inhibit viral replication or entry. Investigating its activity against specific viruses (e.g., influenza, herpes simplex) could reveal promising leads for antiviral drug development.

Materials Science

1,2,3-Triazoles exhibit excellent thermal stability . Researchers can explore incorporating compound 1 into polymers, coatings, or materials for specific applications. Its unique structure may impart desirable properties such as flame resistance or enhanced mechanical strength.

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves the reaction of 4-(propan-2-yl)benzaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid. The final step involves the reaction of this intermediate with 1-(4-methoxyphenyl)ethylamine to form the desired compound.", "Starting Materials": [ "4-(propan-2-yl)benzaldehyde", "ethyl 2-(4-methoxyphenyl)acetate", "4-amino-3-nitrobenzoic acid", "1-(4-methoxyphenyl)ethylamine" ], "Reaction": [ "4-(propan-2-yl)benzaldehyde + ethyl 2-(4-methoxyphenyl)acetate -> 2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one", "2-(4-methoxyphenyl)-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one + 4-amino-3-nitrobenzoic acid -> 3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid", "3-(4-amino-3-nitrophenyl)-2-(4-methoxyphenyl)-2-methylpropanoic acid + 1-(4-methoxyphenyl)ethylamine -> N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide" ] } | |

CAS RN |

1326806-82-9 |

Product Name |

N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide |

Molecular Formula |

C27H30N4O3 |

Molecular Weight |

458.562 |

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |

InChI |

InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32) |

InChI Key |

MPURQUNXPINURK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)